An In-depth Technical Guide to Methyl 2-(2-chloropyridin-4-yl)acetate
An In-depth Technical Guide to Methyl 2-(2-chloropyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Methyl 2-(2-chloropyridin-4-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research. Its unique structural motif, featuring a substituted pyridine ring, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key applications with a focus on drug discovery, and detailed analytical and purification protocols. The insights herein are curated to empower researchers in leveraging this compound to its full potential in their scientific endeavors.
Core Chemical Properties
Methyl 2-(2-chloropyridin-4-yl)acetate is a compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2][3] A summary of its key identifiers and computed chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 185.61 g/mol | [1], [2] |
| CAS Number | 884600-82-2 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| logP | 1.4505 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate can be achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the transformation of 2-chloro-4-methylpyridine. The rationale behind this synthetic strategy is the stepwise functionalization of the pyridine ring to introduce the desired acetate moiety.
Experimental Protocol:
Step 1: Chlorination of 2-Chloro-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) or sulfuryl chloride.
-
Introduce a radical initiator, for example, benzoyl peroxide or AIBN.
-
Reflux the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-4-(chloromethyl)pyridine.
Step 2: Cyanation to 2-(2-Chloropyridin-4-yl)acetonitrile
-
Dissolve the crude 2-chloro-4-(chloromethyl)pyridine in a polar aprotic solvent like DMSO or DMF.
-
Add a cyanide source, such as sodium cyanide, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-chloropyridin-4-yl)acetonitrile.
Step 3: Hydrolysis to 2-(2-Chloropyridin-4-yl)acetic acid
-
The nitrile can be hydrolyzed under either acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of concentrated hydrochloric acid and water.
-
For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide.
-
After completion of the reaction, neutralize the solution to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-(2-chloropyridin-4-yl)acetic acid.
Step 4: Esterification to Methyl 2-(2-chloropyridin-4-yl)acetate
-
Suspend 2-(2-chloropyridin-4-yl)acetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture until the esterification is complete.
-
Remove the excess methanol under reduced pressure, and neutralize the residue with a mild base like sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the final product, Methyl 2-(2-chloropyridin-4-yl)acetate.
Applications in Drug Discovery and Agrochemicals
Methyl 2-(2-chloropyridin-4-yl)acetate serves as a crucial intermediate in the synthesis of various biologically active molecules. The 2-chloropyridine moiety is a common feature in many kinase inhibitors, where the chlorine atom can be displaced by a nucleophile to build more complex structures.
Case Study: Kinase Inhibitors
Protein kinases are a significant class of drug targets, and inhibitors of these enzymes are used in the treatment of various diseases, including cancer and inflammatory disorders.[4] The 2-chloropyridine scaffold is a well-established pharmacophore in this area. For instance, compounds bearing this motif have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's.[5] The synthesis of such inhibitors often involves the reaction of intermediates like Methyl 2-(2-chloropyridin-4-yl)acetate with various amines or other nucleophiles.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and acetate substituents. The methylene protons adjacent to the carbonyl group will likely appear as a singlet, and the methyl ester protons will also be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.
Mass Spectrometry (MS)
The mass spectrum of Methyl 2-(2-chloropyridin-4-yl)acetate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the entire ester group, and cleavage of the bond between the pyridine ring and the acetate side chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Purification Protocol
Purification of the crude product is typically achieved by column chromatography on silica gel.
Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude Methyl 2-(2-chloropyridin-4-yl)acetate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-(2-chloropyridin-4-yl)acetate.
Safety and Handling
Methyl 2-(2-chloropyridin-4-yl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Storage: Store at room temperature in a tightly sealed container.[1]
Conclusion
Methyl 2-(2-chloropyridin-4-yl)acetate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of biological activities. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical intermediate.
References
-
PubChem. Methyl 2-(6-chloropyridin-3-yl)acetate. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 2-(6-chloropyridin-2-yl)acetate - CAS:161807-18-7 - Abovchem [abovchem.com]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 5. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
